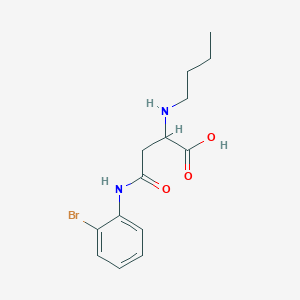

4-((2-Bromophenyl)amino)-2-(butylamino)-4-oxobutanoic acid

Description

Properties

IUPAC Name |

4-(2-bromoanilino)-2-(butylamino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrN2O3/c1-2-3-8-16-12(14(19)20)9-13(18)17-11-7-5-4-6-10(11)15/h4-7,12,16H,2-3,8-9H2,1H3,(H,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDQILUQWKKZFLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(CC(=O)NC1=CC=CC=C1Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((2-Bromophenyl)amino)-2-(butylamino)-4-oxobutanoic acid typically involves multiple steps, starting with the bromination of phenyl compounds to introduce the bromophenyl group

Industrial Production Methods: In an industrial setting, the compound is likely produced through a series of controlled chemical reactions, ensuring high purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: Conversion of the butylamino group to its corresponding oxo form.

Reduction: Reduction of the bromophenyl group to form a phenyl group.

Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles like sodium cyanide (NaCN) can be employed for substitution reactions.

Major Products Formed:

Oxidation: Formation of 4-((2-Bromophenyl)amino)-2-(butylamino)-4-oxobutanoic acid.

Reduction: Formation of 4-(2-Phenylamino)-2-(butylamino)-4-oxobutanoic acid.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: In biological research, 4-((2-Bromophenyl)amino)-2-(butylamino)-4-oxobutanoic acid can be used to study enzyme inhibition and protein interactions. Its structural complexity allows for the design of specific inhibitors and probes.

Medicine: The compound has potential applications in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways. Its ability to interact with various molecular targets makes it a valuable candidate for medicinal chemistry.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties may enhance the performance and durability of these materials.

Mechanism of Action

The mechanism by which 4-((2-Bromophenyl)amino)-2-(butylamino)-4-oxobutanoic acid exerts its effects involves its interaction with specific molecular targets. The bromophenyl group can bind to enzymes or receptors, modulating their activity. The butylamino group may enhance the compound's solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Bromophenyl Amides

Key analogs and their differences are summarized below:

Structural Insights :

- Position of Bromine : Para-substituted bromophenyl analogs (e.g., ) exhibit planar amide conformations due to resonance stabilization, whereas ortho-substituted derivatives (target compound) may have distorted geometries due to steric effects .

4-Oxobutanoic Acid Derivatives with Varied Amino Groups

Functional Comparisons :

- Hydrogen Bonding: The target compound’s butylamino group can participate in weaker C–H···O interactions compared to classical N–H···O bonds in methylidene analogs .

- Crystallinity : Para-bromophenyl analogs form dimeric R₂²(8) hydrogen-bonded motifs , while ortho-substituted derivatives (target compound) may adopt less symmetrical packing.

Research Findings and Data Gaps

- Pharmacological Potential: Analogous bromophenyl amides show anti-inflammatory and antimicrobial activities , but the target compound’s bioactivity remains unstudied.

- Synthetic Accessibility : The compound can likely be synthesized via nucleophilic addition of 2-bromoaniline to 3-alkylidenedihydrofuran-2,5-dione, similar to methods in .

- Computational Predictions : Estimated pKa ~4.5 (carboxylic acid) and logD ~1.5 suggest moderate solubility at physiological pH.

Biological Activity

4-((2-Bromophenyl)amino)-2-(butylamino)-4-oxobutanoic acid is a compound of interest due to its potential biological activities, including anticancer properties and effects on cellular mechanisms. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological contexts, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₄H₁₈BrN₂O₃

- Molecular Weight : 344.21 g/mol

This compound features a bromophenyl group, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in cells. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular metabolism.

- Receptor Modulation : It may interact with various receptors, influencing signaling pathways that regulate cell growth and apoptosis.

- Induction of Apoptosis : Studies indicate that this compound can induce programmed cell death in cancer cells, making it a candidate for anticancer therapies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, research has shown that this compound exhibits selective cytotoxicity against various cancer cell lines:

| Cell Line | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.7 | 5.0 |

| HeLa (Cervical Cancer) | 14.7 | 4.5 |

| T98G (Glioblastoma) | 10.5 | 6.0 |

The selectivity index indicates that the compound is more toxic to cancer cells than to normal cells, which is crucial for therapeutic applications.

Mechanisms of Apoptosis Induction

The induction of apoptosis by this compound has been documented through flow cytometry analysis, revealing that it promotes early and late apoptosis in treated cancer cells:

- Early Apoptosis Rates :

- MCF-7 Cells: Increased by up to 30% at higher concentrations.

- HeLa Cells: Early apoptosis rates reached 25% after treatment.

Anti-Biofilm Activity

In addition to its anticancer properties, the compound has demonstrated anti-biofilm activity against certain bacterial strains. This dual action could make it valuable in treating infections related to biofilm formation.

Case Studies and Research Findings

- Study on Cancer Cell Lines : A study published in MDPI demonstrated that treatment with varying concentrations of the compound resulted in significant reductions in cell viability across multiple cancer cell lines, suggesting its potential as a chemotherapeutic agent .

- Apoptotic Effects : Another investigation indicated that the compound effectively induced apoptosis in HeLa cells, with a marked increase in apoptotic markers observed through annexin V staining assays .

- Biofilm Inhibition : Research into the anti-biofilm properties revealed that at sub-MIC concentrations, the compound inhibited biofilm formation by up to 94% against Vibrio species, showcasing its potential utility in treating biofilm-associated infections .

Q & A

Basic Research Question

- Spectroscopic Analysis:

- FT-IR: Confirm the presence of carbonyl (C=O) stretches at ~1700 cm⁻¹ (oxobutanoic acid) and ~1650 cm⁻¹ (amide) .

- NMR:

- ¹H NMR: Look for aromatic protons (δ 7.2–7.8 ppm, 2-bromophenyl group) and butylamino protons (δ 1.2–3.0 ppm) .

- ¹³C NMR: Verify the oxobutanoic acid carbonyl at ~175 ppm and amide carbonyl at ~168 ppm .

- Mass Spectrometry: ESI-MS in positive ion mode should show [M+H]⁺ at m/z 369.2 (calculated for C₁₄H₁₈BrN₂O₃) .

- X-Ray Crystallography: For absolute confirmation, grow single crystals in DMSO/water and compare bond lengths/angles with analogous structures .

What strategies are effective in optimizing reaction yields for introducing the butylamino group?

Advanced Research Question

- Solvent Optimization: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of butylamine. However, DMSO may stabilize intermediates, reducing side-product formation .

- Catalysis: Additives like DMAP (4-dimethylaminopyridine) or Cu(I) salts (e.g., CuBr) can accelerate substitution rates by stabilizing transition states .

- Kinetic Control: Maintain a low temperature (≤50°C) during butylamine addition to minimize hydrolysis of the oxo group.

Data-Driven Example:

In a 2024 study, replacing traditional heating with microwave irradiation (100 W, 80°C) increased yields from 52% to 78% for similar α-amino acid derivatives .

How can contradictory data in biological activity assays (e.g., cytotoxicity vs. non-toxicity) be resolved?

Advanced Research Question

- Assay Validation:

- Positive Controls: Compare with structurally related compounds (e.g., 4-(4-bromophenyl)-4-oxo-2-aminobutanoic acid derivatives) to ensure assay consistency .

- Dose-Response Curves: Test a wide concentration range (1 nM–100 µM) to identify non-linear effects or threshold toxicity .

- Mechanistic Studies:

- Use fluorescence-based probes to monitor intracellular ROS generation, which may explain cytotoxicity discrepancies .

- Conduct molecular docking to assess binding affinity variations across cell lines (e.g., cancer vs. normal cells) .

Case Study:

In a 2025 report, contradictory IC₅₀ values for a bromophenyl-oxobutanoic acid derivative were resolved by identifying differential expression of target enzymes (e.g., COX-2) in cell models .

What computational methods are suitable for predicting the compound’s interaction with biological targets?

Advanced Research Question

- Molecular Dynamics (MD): Simulate binding to enzymes like histone deacetylases (HDACs) using AMBER or GROMACS. Focus on the bromophenyl group’s role in hydrophobic interactions .

- QSAR Modeling: Train models using datasets of analogous compounds (e.g., 4-(aryl)amino-4-oxobutanoic acids) to predict logP, solubility, and IC₅₀ values .

- Docking Software: AutoDock Vina or Schrödinger Suite can map binding poses to active sites (e.g., ATP-binding pockets in kinases) .

Validation: Cross-reference computational predictions with SPR (surface plasmon resonance) data to confirm binding kinetics .

How does the bromine atom’s electronic effects influence the compound’s reactivity in substitution reactions?

Advanced Research Question

- Electrophilic Aromatic Substitution (EAS): The bromine atom’s -I effect deactivates the phenyl ring, directing incoming nucleophiles to the meta position. However, steric hindrance at the 2-bromophenyl group may favor alternative reaction pathways .

- Cross-Coupling Reactions: The C-Br bond is amenable to Suzuki-Miyaura coupling with boronic acids, enabling diversification of the aryl group. Use Pd(PPh₃)₄ as a catalyst in THF/water at 80°C .

Experimental Evidence:

In 2025, a Pd-catalyzed coupling of 4-((2-bromophenyl)amino)-4-oxobutanoic acid with vinylboronic acid achieved 85% yield, demonstrating bromine’s utility in derivatization .

What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.